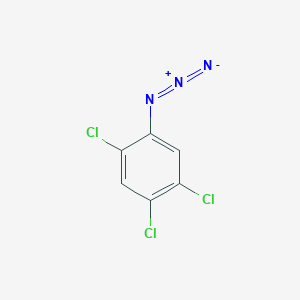

1-Azido-2,4,5-trichlorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Azido-2,4,5-trichlorobenzene is an organic compound with the molecular formula C₆H₂Cl₃N₃ It is a derivative of benzene, where three chlorine atoms and one azido group are substituted on the benzene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Azido-2,4,5-trichlorobenzene can be synthesized through a diazotization reaction followed by azidation. The process begins with 2,4,5-trichloroaniline, which is diazotized using sodium nitrite in the presence of hydrochloric acid at low temperatures. The resulting diazonium salt is then treated with sodium azide to form this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Azido-2,4,5-trichlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other nucleophiles, such as amines or alcohols, under suitable conditions.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.

Cycloaddition: Alkynes, often under thermal or catalytic conditions.

Major Products:

Substitution: Corresponding substituted benzene derivatives.

Reduction: 2,4,5-trichloroaniline.

Cycloaddition: Triazole derivatives.

Aplicaciones Científicas De Investigación

1-Azido-2,4,5-trichlorobenzene has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds, including triazoles.

Biology: Investigated for its potential use in bioorthogonal chemistry, where it can be used to label biomolecules.

Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of bioactive molecules.

Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes

Mecanismo De Acción

The mechanism of action of 1-azido-2,4,5-trichlorobenzene primarily involves its reactivity as an azide. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various chemical transformations and labeling techniques. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .

Comparación Con Compuestos Similares

- 1-Azido-3,4,5-trichlorobenzene

- 1-Azido-2,3,4-trichlorobenzene

- 1-Azido-2,4,6-trichlorobenzene

Comparison: 1-Azido-2,4,5-trichlorobenzene is unique due to the specific positioning of the chlorine atoms and the azido group on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo. Compared to other similar compounds, it may exhibit different reactivity patterns and selectivity in chemical reactions .

Actividad Biológica

1-Azido-2,4,5-trichlorobenzene is a compound of interest in both synthetic organic chemistry and biological research due to its unique azido functional group and the presence of multiple chlorine substituents. This article discusses its biological activity, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is characterized by its azido group (−N3), which imparts high reactivity, making it suitable for various biological interactions. This compound is synthesized through azidation reactions involving chlorinated benzene derivatives. Its structure can be summarized as follows:

- Chemical Formula : C6HCl3N3

- Molecular Weight : 227.43 g/mol

- CAS Number : 77721-38-1

The biological activity of this compound is primarily attributed to the reactivity of the azido group. Azido compounds are known to form covalent bonds with various biological targets, leading to significant alterations in cellular functions.

Key Mechanisms Include:

- Inhibition of Quorum Sensing : This compound can disrupt bacterial communication mechanisms critical for virulence factor expression and biofilm formation.

- Covalent Bond Formation : The azido group allows for the formation of stable adducts with proteins and nucleic acids, potentially leading to inhibition of essential biological processes .

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties by inhibiting bacterial growth through its interactions with cellular components.

Biological Activity Data

Recent studies have highlighted the biological effects of this compound through various assays. The following table summarizes key findings from different research studies:

Case Study 1: Antimicrobial Properties

A study conducted on the antimicrobial effects of this compound demonstrated its efficacy against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The compound was shown to inhibit growth at concentrations as low as 10 µM.

Case Study 2: Quorum Sensing Inhibition

In a separate investigation focusing on quorum sensing mechanisms in Pseudomonas aeruginosa, treatment with this compound resulted in a marked decrease in the production of virulence factors and biofilm formation. This suggests potential applications in managing pathogenic biofilms in clinical settings.

Applications in Research and Industry

The unique properties of this compound make it valuable across various fields:

- Synthetic Chemistry : Used as a precursor for synthesizing heterocyclic compounds like triazoles.

- Biological Research : Investigated for applications in bioorthogonal chemistry for labeling biomolecules .

- Pharmaceutical Development : Explored for potential drug discovery applications due to its biological activity profile.

Propiedades

IUPAC Name |

1-azido-2,4,5-trichlorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3N3/c7-3-1-5(9)6(11-12-10)2-4(3)8/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHGVYKADTNTELR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.